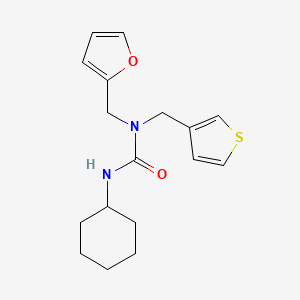

3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative featuring a cyclohexyl group and two heteroaromatic substituents (furan and thiophene). The compound’s structure combines hydrophobic (cyclohexyl) and π-electron-rich (furan, thiophene) moieties, which may influence its binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

3-cyclohexyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c20-17(18-15-5-2-1-3-6-15)19(11-14-8-10-22-13-14)12-16-7-4-9-21-16/h4,7-10,13,15H,1-3,5-6,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISCVMIJXQGYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound notable for its unique structural features, including a cyclohexyl group, a furan moiety, and a thiophene group attached to a urea backbone. These functional groups suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their diverse biological activities.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of 328.5 g/mol. Its IUPAC name reflects its complex structure, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2OS |

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | IZWBXZSSVHMFLS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiophene moiety may enhance binding affinity to certain receptors or enzymes, while the urea group can facilitate hydrogen bonding, stabilizing interactions with target proteins .

Biological Activities

Research indicates that compounds with similar structural features exhibit a broad range of biological properties:

- Antimicrobial Activity : Compounds containing thiophene and furan rings have shown significant antibacterial and antifungal properties. For instance, studies have reported that urea derivatives can inhibit bacterial growth effectively .

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain urea derivatives have been found to exhibit selective activity against specific cancer types, such as prostate and breast cancer .

Antitumor Activity

A comparative study examined the antitumor efficacy of various urea derivatives against different cancer cell lines. The results indicated that compounds similar to this compound displayed promising GI50 values (the concentration required to inhibit cell growth by 50%) across multiple cancer types:

| Compound | GI50 (µM) | Cancer Type |

|---|---|---|

| Cystobactamid 861–2 | 1.0 | E. coli |

| Urea Derivative A | 25.9 | OVCAR-4 (Ovarian Cancer) |

| Urea Derivative B | 15.9 | PC-3 (Prostate Cancer) |

These findings highlight the potential of this compound in developing targeted cancer therapies.

Antimicrobial Studies

In another study assessing antimicrobial properties, several derivatives were tested against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.03 |

| Pseudomonas aeruginosa | 0.5 |

These results suggest that the structural characteristics of urea derivatives significantly influence their antimicrobial efficacy .

Scientific Research Applications

3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that has a cyclohexyl group, a furan moiety, and a thiophene group attached to a urea backbone. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their diverse biological activities.

Potential Applications

- Pharmaceutical Development The functional groups present in the compound suggest it may have applications in medicinal chemistry for developing pharmaceuticals.

- Enzyme Activity or Receptor Interactions The specific mechanism of action for this compound may involve modulation of enzyme activities or receptor interactions, facilitated by the unique combination of its functional groups.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity and efficacy against various biological targets. These studies typically utilize techniques to understand the therapeutic potential and optimizing the structure for enhanced activity.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclohexyl-3-(4-methylphenyl)urea | Lacks thiophene moiety | Different reactivity profile |

| 3-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea | Lacks cyclohexyl group | Potentially different stability and reactivity |

| 4-Methylthiazole-based ureas | Contains thiazole instead of thiophene | Different biological activity profiles |

| 1-(Furan-2-ylmethyl)-3-thiophenemethyl urea | Lacks cyclohexyl group | Focus on furan-thiophene interactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs with furan, thiophene, or urea-like motifs. Below is a comparative analysis based on structural and functional features:

Table 1: Structural Comparison of Selected Heterocyclic Compounds

Key Observations:

Urea vs. Carboxamide/Amine Backbones: Urea derivatives (e.g., the target compound) exhibit hydrogen-bonding capabilities via the urea carbonyl and NH groups, which are critical for interactions with biological targets. In contrast, carboxamides (e.g., N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) rely on amide hydrogen bonding but lack the dual hydrogen donor/acceptor profile of ureas . Amine derivatives (e.g., (furan-2-ylmethyl)(methyl)(1-phenylpropan-2-yl)amine) lack hydrogen-bonding capacity, favoring hydrophobic or π-π interactions.

Heterocyclic Substituents :

- The target compound’s thiophene and furan groups confer distinct electronic properties compared to purely phenyl-substituted analogs. Thiophene’s sulfur atom enhances lipophilicity and may influence metabolic stability, while furan’s oxygen contributes to polarity .

Biological Relevance :

- Piperidine-containing analogs (e.g., 1-(2-tetrahydrofurfuryloxyethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester) are structurally reminiscent of CNS-targeting drugs, suggesting possible neuropharmacological applications. The target urea derivative’s cyclohexyl group may enhance blood-brain barrier penetration, but experimental validation is absent in the evidence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this compound, a plausible route would involve reacting cyclohexyl isocyanate with furfurylamine and thiophenemethylamine under inert conditions (e.g., dichloromethane or toluene as solvents). Catalytic bases like triethylamine are critical to neutralize HCl byproducts .

- Data-Driven Insight : Comparative studies on similar urea derivatives show that solvent polarity and temperature significantly affect yield. For example, reflux conditions in toluene (110–120°C) improve reaction efficiency by 15–20% compared to room-temperature syntheses .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry, particularly the spatial arrangement of the cyclohexyl, furan, and thiophene substituents. SC-XRD data for analogous urea derivatives (e.g., 3-cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea) reveal bond angles and torsion angles critical for validating stereochemistry .

- Advanced Tip : Pair SC-XRD with NMR (¹H/¹³C) to confirm functional group connectivity. For example, the thiophen-3-ylmethyl group exhibits distinct aromatic proton shifts at δ 7.2–7.5 ppm .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing the compound’s bioactivity in pharmacological studies?

- Methodological Answer : Implement a Design of Experiments (DoE) approach to evaluate variables such as substituent electronic effects (e.g., electron-withdrawing groups on thiophene) and steric hindrance. For urea-based anticancer agents, DoE models have identified optimal logP values (2.5–3.5) for cellular permeability .

- Case Study : In a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, a Central Composite Design (CCD) reduced the number of experiments by 40% while maximizing IC₅₀ values against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.